5-bromo-7-chloro-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 5-bromo-7-chloro-1H-indole, typically involves strategies that allow for the selective introduction of substituents at specific positions on the indole core. A common approach for synthesizing substituted indoles involves palladium-catalyzed reactions, where 2-bromo- or chloroanilines are reacted with internal alkynes to achieve high regioselectivity, presenting a versatile method for the synthesis of 2,3-disubstituted indoles (Shen et al., 2004). Additionally, tandem reactions involving dibromo(chloro)vinyl anilines with diselenides and disulfides have been developed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, showcasing the efficiency and regio-selectivity of these methods under transition-metal-free conditions (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure of 5-bromo-7-chloro-1H-indole derivatives can be analyzed through various spectroscopic techniques, X-ray diffraction, and computational methods. Studies have focused on understanding the intermolecular interactions, Hirshfeld surface analysis, and DFT studies to reveal the atom-to-atom interactions, molecular orbitals, and electrostatic potential maps of indole derivatives. These analyses provide insights into the electronic structure, thermal stability, and molecular geometry of these compounds, as demonstrated in the study of a related 5-bromo-1H-indole derivative (Barakat et al., 2017).
Scientific Research Applications
Indole derivatives are significant in various scientific fields, particularly in medicinal chemistry and pharmacology . They are important types of molecules and natural products and play a main role in cell biology . Here are some general applications of indole derivatives:
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Cancer Treatment
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Treatment of High Blood Pressure
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Antiviral Activity
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Anti-inflammatory Activity
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Antioxidant Activity
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Antimicrobial Activity
Safety And Hazards
Future Directions
Indoles, including 5-bromo-7-chloro-1H-indole, are a significant heterocyclic system in natural products and drugs . The investigation of novel methods of synthesis and the exploration of their biological activities have attracted the attention of the chemical community . Therefore, future research directions may include the development of new synthetic methods, the discovery of novel biological activities, and the design of indole-based drugs .
properties
IUPAC Name |
5-bromo-7-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOYBSYOOJMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444060 | |
Record name | 5-bromo-7-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-chloro-1H-indole | |
CAS RN |
180623-89-6 | |
Record name | 5-bromo-7-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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